3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
“3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one” is a chemical compound . It is also known as “3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride” with a CAS Number: 2344678-83-5 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles involves a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate . This process proceeds via the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring fused to a pyrazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its IUPAC name, Inchi Code, and storage temperature . Its IUPAC name is “3-(aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride” and its Inchi Code is "1S/C8H10N4O.ClH/c1-11-2-3-12-7(8(11)13)6(4-9)5-10-12;/h2-3,5H,4,9H2,1H3;1H" . It is stored at room temperature .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing a range of novel heterocyclic compounds using structures related to 3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one. These include the synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, which hold promise for future pharmacological activities. The synthesis involves reactions with α-halocarbonyl compounds and cyclocondensation, leading to compounds with potential bioactive properties (Kamal El‐Dean et al., 2018).
Potential Anticancer Agents
The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which share structural similarities with the core structure , has shown that these compounds exhibit significant antitumor activity. These findings suggest that derivatives of this compound could be explored as potential anticancer agents (Temple et al., 1987).
Antimicrobial and Anticancer Activities
Novel pyrazole derivatives, including pyrazolo[1,5-a]pyrimidine derivatives synthesized from related compounds, have been evaluated for their antimicrobial and anticancer activities. These studies demonstrate the compound's potential utility in developing new therapeutic agents against various microbial infections and cancer cell lines (Hafez et al., 2016).
Corrosion Inhibition
Pyranopyrazole derivatives, closely related to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies provide insights into the application of such compounds in industrial settings, particularly for protecting metal surfaces against corrosion (Yadav et al., 2016).
Mechanism of Action
Safety and Hazards
The safety information for “3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-(aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-2-3-12-7(8(11)13)6(4-9)5-10-12/h5H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHHIQBAGHPHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=C(C=N2)CN)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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